(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride
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Overview
Description
®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a compound that features a pyrrolidine ring, a thiazole ring, and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the thiazole ring can be constructed through cyclization reactions involving sulfur and nitrogen-containing compounds .
Industrial Production Methods
Industrial production of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Thiazole derivatives: These include compounds like thiazolidines and thiazolines, which share the thiazole ring structure.
Uniqueness
®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is unique due to the combination of the pyrrolidine and thiazole rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not found in compounds with only one of these rings .
Properties
IUPAC Name |
4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETICXCCPJOXPY-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)[C@H]2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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